molecular formula C17H20N4S B5230099 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline

1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B5230099
M. Wt: 312.4 g/mol
InChI Key: GWHSEPAIYOHWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline, also known as PTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. PTQ belongs to the class of triazoloquinolines and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline is not fully understood. However, it has been proposed that 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline induces apoptosis in cancer cells by activating the caspase pathway. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has also been found to inhibit the activity of viral enzymes, including RNA polymerase and protease. The antibacterial activity of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has also been found to reduce the expression of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been shown to decrease the production of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline in lab experiments is its potent biological activity. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been found to exhibit activity at low concentrations, making it an attractive compound for drug development. However, one of the limitations of using 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline. One area of interest is the development of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline-based anticancer drugs. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has shown promising activity against various cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline-based antiviral drugs. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been found to inhibit the replication of several viruses, and further research is needed to determine its potential as a therapeutic agent. Finally, the development of new synthetic methods for 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline is a novel compound that has shown promising biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis method of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline involves the condensation of 2-chloro-3-formylquinoline with piperidine-1-thiol followed by a cyclization reaction with sodium azide. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been found to induce apoptosis in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has several advantages for lab experiments, including its potent biological activity, but also has limitations due to its low solubility. Future research on 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline could lead to the development of new drugs for cancer, viral, and bacterial infections.

Synthesis Methods

The synthesis of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline involves the condensation of 2-chloro-3-formylquinoline with piperidine-1-thiol followed by a cyclization reaction with sodium azide. The resulting compound is then subjected to reduction using palladium on carbon to yield 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline. This method has been reported to produce 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline with high purity and yield.

Scientific Research Applications

1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its biological activities, including anticancer, antiviral, and antibacterial properties. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the replication of hepatitis C virus and herpes simplex virus. 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

properties

IUPAC Name

1-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-4-10-20(11-5-1)12-13-22-17-19-18-16-9-8-14-6-2-3-7-15(14)21(16)17/h2-3,6-9H,1,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHSEPAIYOHWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Piperidin-1-ylethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.